molecular formula C21H16F3N5O2 B2553400 9-(3,4-dimethylphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-71-2

9-(3,4-dimethylphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2553400
CAS RN: 898442-71-2
M. Wt: 427.387
InChI Key: SPOCXXHGJYPYBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system. This could potentially be achieved through a multi-step process involving condensation and cyclization reactions. The 3,4-dimethylphenyl and 4-(trifluoromethyl)phenyl groups would then be added in subsequent steps, possibly through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring system, which is a bicyclic aromatic structure. The 3,4-dimethylphenyl and 4-(trifluoromethyl)phenyl groups would be attached to the purine ring at the 9 and 2 positions, respectively .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and the amide group would likely make the compound relatively stable. The trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

Research on purine derivatives often focuses on their synthesis and structural characterization. For example, the study of tautomeric pairs of dihydropurine derivatives illustrates the complexity of purine chemistry and highlights the significance of tautomerism in determining the properties of these compounds (Beagley et al., 1995). Additionally, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines and their antirhinovirus activity showcase the therapeutic potential of purine derivatives (Kelley et al., 1989).

Potential Applications

The applications of purine derivatives span from their use in medicinal chemistry as antiviral and anticancer agents to their role in materials science. For instance, certain 9-beta-D-ribofuranosylpurine-6-carboxamides have been synthesized and evaluated for antiviral activity, indicating the role of purine derivatives in developing antiviral therapies (Westover et al., 1981). In materials science, novel aromatic polyamides with xanthene cardo groups, including purine components, have been synthesized, showcasing the versatility of purine derivatives in creating materials with high thermal stability and mechanical strength (Sheng et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Purine derivatives can have a wide range of biological activities, including acting as inhibitors or agonists of various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on further elucidating the compound’s biological activity and mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling. Additionally, the compound’s physical and chemical properties could be further optimized to improve its drug-like properties .

properties

IUPAC Name

9-(3,4-dimethylphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-10-3-8-14(9-11(10)2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)12-4-6-13(7-5-12)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOCXXHGJYPYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide

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